molecular formula C7H12O2 B14624676 (3S,5R)-3-Ethyl-5-methyloxolan-2-one CAS No. 55091-73-1

(3S,5R)-3-Ethyl-5-methyloxolan-2-one

Cat. No.: B14624676
CAS No.: 55091-73-1
M. Wt: 128.17 g/mol
InChI Key: TVSURRUHJZSEFC-RITPCOANSA-N
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Description

(3S,5R)-3-Ethyl-5-methyloxolan-2-one is a chiral lactone compound with a five-membered ring structure It is characterized by the presence of an ethyl group at the 3rd position and a methyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-3-Ethyl-5-methyloxolan-2-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a hydroxy acid or an ester, under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the cyclization process and achieve the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-3-Ethyl-5-methyloxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the lactone to its corresponding diol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce diols.

Scientific Research Applications

(3S,5R)-3-Ethyl-5-methyloxolan-2-one has several scientific research applications, including:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and stereoselective processes.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which (3S,5R)-3-Ethyl-5-methyloxolan-2-one exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    (3S,5R)-3-Methyl-5-ethyloxolan-2-one: Similar structure but with reversed positions of the ethyl and methyl groups.

    (3R,5S)-3-Ethyl-5-methyloxolan-2-one: Enantiomer of the compound with opposite stereochemistry.

    (3S,5R)-3-Propyl-5-methyloxolan-2-one: Similar structure with a propyl group instead of an ethyl group.

Uniqueness

(3S,5R)-3-Ethyl-5-methyloxolan-2-one is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and in the study of stereoselective reactions.

Properties

CAS No.

55091-73-1

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(3S,5R)-3-ethyl-5-methyloxolan-2-one

InChI

InChI=1S/C7H12O2/c1-3-6-4-5(2)9-7(6)8/h5-6H,3-4H2,1-2H3/t5-,6+/m1/s1

InChI Key

TVSURRUHJZSEFC-RITPCOANSA-N

Isomeric SMILES

CC[C@H]1C[C@H](OC1=O)C

Canonical SMILES

CCC1CC(OC1=O)C

Origin of Product

United States

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